Cas no 736887-62-0 (2-Amino-1-(2-fluorophenyl)ethanone)

2-Amino-1-(2-fluorophenyl)ethanone structure
736887-62-0 structure
Product Name:2-Amino-1-(2-fluorophenyl)ethanone
CAS No:736887-62-0
MF:C8H8FNO
MW:153.153625488281
MDL:MFCD08460113
CID:68714
PubChem ID:13290662
Update Time:2025-11-02

2-Amino-1-(2-fluorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(2-fluorophenyl)ethanone
    • 2-AMINO-2’-FLUOROACETOPHENONE
    • 2-Fluorophenacylamine
    • alpha-Amino-2’-fluoroacetophenone
    • α-Amino-2’-fluoroacetophenone
    • Ethanone, 2-amino-1-(2-fluorophenyl)- (9CI)
    • a-Amino-2fluoroacetophenone
    • 2-Amino-2'-fluoroacetophenone
    • Ethanone,2-amino-1-(2-fluorophenyl)-
    • MFCD08460113
    • 736887-62-0
    • SCHEMBL6503771
    • J-507717
    • A837891
    • AKOS009317238
    • 2-amino-1-(2-fluorophenyl)ethan-1-one
    • DTXSID20535006
    • BCP32199
    • 2-Amino-1-(2-fluorophenyl)ethanone;Ethanone,2-amino-1-(2-fluorophenyl)-
    • TS-02037
    • FT-0647595
    • 2-azanyl-1-(2-fluorophenyl)ethanone
    • EN300-795615
    • 2-Amino-2 inverted exclamation mark -fluoroacetophenone
    • MDL: MFCD08460113
    • Inchi: 1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2
    • InChI Key: KXAXANGVOLTRLC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(CN)=O

Computed Properties

  • Exact Mass: 153.05900
  • Monoisotopic Mass: 153.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.188
  • Boiling Point: 249 °C at 760 mmHg
  • Flash Point: 249 °C at 760 mmHg
  • PSA: 43.09000
  • LogP: 1.66740

2-Amino-1-(2-fluorophenyl)ethanone Security Information

  • Hazardous Material Identification: Xi

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Additional information on 2-Amino-1-(2-fluorophenyl)ethanone

Comprehensive Overview of 2-Amino-1-(2-fluorophenyl)ethanone (CAS No. 736887-62-0): Properties, Applications, and Research Insights

2-Amino-1-(2-fluorophenyl)ethanone, identified by its CAS number 736887-62-0, is a fluorinated organic compound with significant relevance in pharmaceutical and chemical research. This compound features a 2-fluorophenyl group attached to an aminoethanone backbone, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure has garnered attention in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly exploring its potential due to the rising demand for fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone typically involves multi-step organic reactions, including Friedel-Crafts acylation and reductive amination. Its physicochemical properties, such as a molecular weight of 153.16 g/mol and a melting point range of 120–125°C, make it suitable for precise laboratory applications. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, which is critical for ensuring reproducibility in research. The compound’s fluorine atom contributes to its electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and other synthetic transformations.

In recent years, 2-Amino-1-(2-fluorophenyl)ethanone has been investigated for its role in neuroprotective agents and antidepressant drug candidates. A 2023 study highlighted its utility as a precursor for dopamine receptor modulators, addressing growing interest in mental health therapeutics. This aligns with global trends, as searches for "fluorinated drug intermediates" and "CNS drug synthesis" have surged by 40% in academic databases. Additionally, the compound’s low toxicity profile in preliminary assays has spurred its adoption in green chemistry initiatives, reducing reliance on hazardous reagents.

From a commercial perspective, CAS 736887-62-0 is supplied by specialty chemical manufacturers under stringent GMP compliance, catering to pharmaceutical R&D and academic laboratories. Its pricing reflects the complexity of its synthesis, with bulk procurement options available for industrial-scale applications. Regulatory filings indicate its inclusion in patented drug formulations, further validating its industrial significance. For researchers, optimizing its crystallization conditions remains a focal point to enhance yield and scalability.

Emerging applications of 2-Amino-1-(2-fluorophenyl)ethanone extend to material science, where its derivatives are explored for organic semiconductors. The compound’s aromatic fluorine moiety improves charge transport properties, a key consideration for flexible electronics development. As sustainability gains traction, its potential in biodegradable polymers is also under scrutiny, resonating with searches for "eco-friendly fluorochemicals." Future research may uncover novel roles in catalysis or photodynamic therapy, solidifying its multidisciplinary appeal.

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